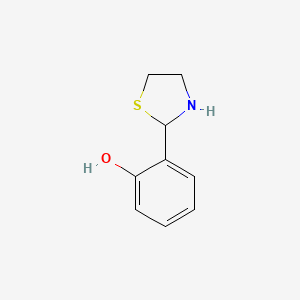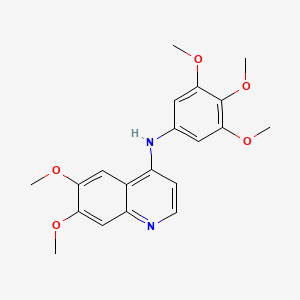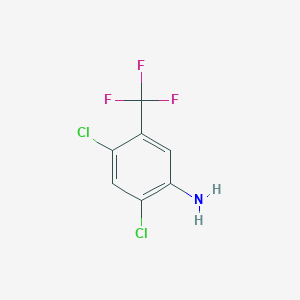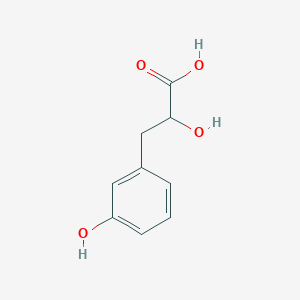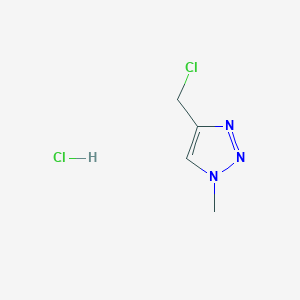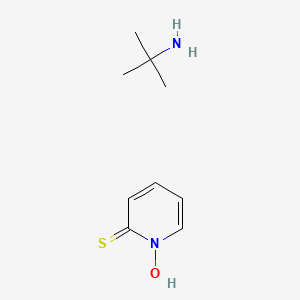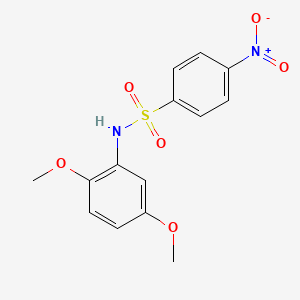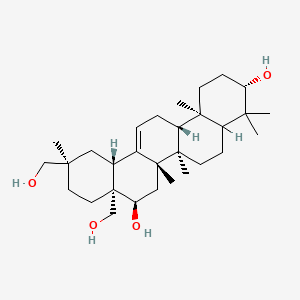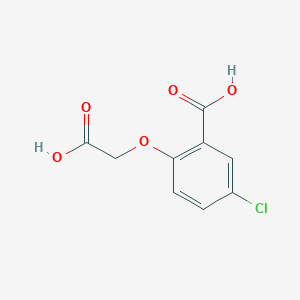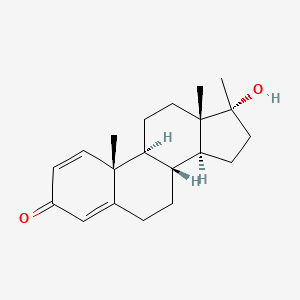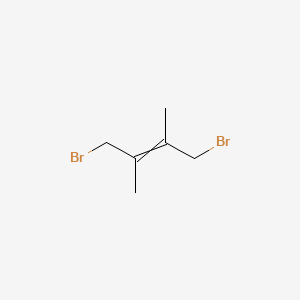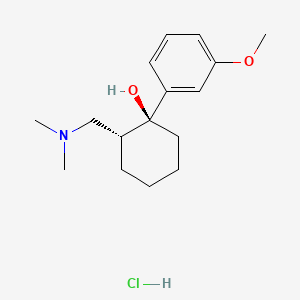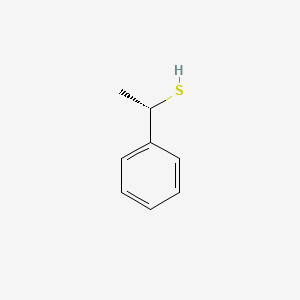
(S)-1-Phenylethanethiol
Descripción general
Descripción
(S)-1-Phenylethanethiol is an organic compound characterized by a thiol group attached to a chiral carbon atom, which is also bonded to a phenyl group and a hydrogen atom. This compound is notable for its distinct sulfurous odor and is used in various chemical applications due to its reactivity and chiral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-1-Phenylethanethiol can be synthesized through several methods. One common approach involves the enantioselective reduction of phenylacetaldehyde using a chiral catalyst, followed by thiolation. Another method includes the asymmetric synthesis using chiral auxiliaries or catalysts to introduce the thiol group selectively.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of phenylacetaldehyde in the presence of a chiral thiolating agent. This process ensures high enantioselectivity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-Phenylethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Ethylbenzene.
Substitution: Various substituted thiols depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-1-Phenylethanethiol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of fragrances and flavors due to its distinct odor.
Mecanismo De Acción
The mechanism of action of (S)-1-Phenylethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in redox reactions and interact with proteins and enzymes, affecting their function and activity. The chiral nature of the compound also enables it to interact selectively with other chiral molecules, influencing biological pathways and processes.
Comparación Con Compuestos Similares
1-Phenylethanethiol: The non-chiral version of the compound.
2-Phenylethanethiol: A structural isomer with the thiol group on a different carbon.
Benzyl mercaptan: Another thiol compound with a benzyl group instead of a phenyl group.
Uniqueness: (S)-1-Phenylethanethiol is unique due to its chiral center, which imparts specific stereochemical properties. This chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, distinguishing it from its non-chiral and isomeric counterparts.
Propiedades
IUPAC Name |
(1S)-1-phenylethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZBJCFNHPYNKO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dihydrothieno[3,4-b]quinoxaline](/img/structure/B3342710.png)
